Home > Products > Screening Compounds P13854 > Haloperidol (D4')
Haloperidol (D4') - 136765-35-0

Haloperidol (D4')

Catalog Number: EVT-3318488
CAS Number: 136765-35-0
Molecular Formula: C21H23ClFNO2
Molecular Weight: 379.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Haloperidol is a synthetic butyrophenone derivative primarily recognized for its potent antagonistic activity at dopamine receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits a high affinity for dopamine D2-like receptors, specifically D2, D3, and D4 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , ] In scientific research, haloperidol serves as a valuable pharmacological tool to investigate the roles of dopaminergic signaling in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , ]

Haloperidol-d4

  • Compound Description: Haloperidol-d4 is a deuterated form of haloperidol, used as an internal standard in analytical methods for quantifying haloperidol in biological samples. [, ] It helps to correct for variability during sample preparation and analysis, ensuring accurate measurement of haloperidol concentrations.
  • Relevance: Haloperidol-d4 is structurally identical to haloperidol except for the presence of four deuterium atoms, making it chemically similar and thus suitable as an internal standard. [, ] This isotopic substitution does not significantly affect its chemical behavior in the analytical process but allows it to be distinguished from haloperidol by mass spectrometry.

[14C]-Haloperidol

  • Compound Description: [14C]-Haloperidol is a radiolabeled form of haloperidol used in metabolism studies. [] The radioactive carbon-14 allows researchers to track the fate and distribution of haloperidol within the body. This is crucial for understanding how haloperidol is absorbed, metabolized, and eliminated, providing insights into its pharmacokinetic properties.
  • Relevance: [14C]-Haloperidol is structurally identical to haloperidol with the only difference being the presence of a carbon-14 atom. [] This isotopic labeling does not alter the pharmacological properties of the molecule but enables its detection and tracking within biological systems.
  • Compound Description: BCPP+ is a toxic metabolite of haloperidol, implicated in the drug's potential to cause Parkinsonism-like side effects. [] While the reduced analogue is not explicitly named in the provided papers, it is mentioned as having similar neurotoxic properties to BCPP+. This suggests the reduced form retains the structural features responsible for the dopaminergic toxicity.
  • Relevance: Both BCPP+ and its reduced analogue are structural metabolites of haloperidol capable of inducing dopaminergic neurotoxicity. [] They likely share a core structure with haloperidol, contributing to their ability to interact with dopaminergic systems, although their precise structures are not detailed in the provided text.
  • Compound Description: This compound is a haloperidol analogue designed to lack the structural features leading to the formation of neurotoxic quaternary species like BCPP+. [] Despite these structural modifications aimed at reducing toxicity, this analogue retains potent D2 receptor binding affinity, comparable to haloperidol itself.
  • Relevance: The homopiperidine analogue 11 was designed based on the structure of haloperidol with the goal of eliminating the formation of potentially neurotoxic metabolites. [] While the specific structural modifications are not described, the compound maintains binding affinity for dopamine receptors, suggesting preservation of key structural elements present in haloperidol.
  • Compound Description: Compound 7 is another haloperidol analogue designed to mimic the D2/D4 receptor binding profile of clozapine. [] This suggests that, like clozapine, it might have atypical antipsychotic properties with a potentially lower risk of extrapyramidal side effects compared to haloperidol. Initial in vivo tests showed a behavioral profile resembling clozapine, supporting its potential as an atypical antipsychotic.
  • Relevance: Compound 7 was designed to replicate the dopamine receptor binding profile of clozapine, an atypical antipsychotic, while structurally being related to haloperidol. [] This implies modifications to the haloperidol structure to achieve the desired D2/D4 binding ratio. The goal was to retain the antipsychotic effects while minimizing extrapyramidal side effects often associated with haloperidol.
  • Compound Description: Similar to compound 7, compound 9 is a haloperidol analogue designed to mimic the D2/D4 receptor binding profile of the atypical antipsychotic clozapine. [] This suggests it might share some pharmacological properties with clozapine, potentially offering therapeutic benefits with fewer side effects compared to typical antipsychotics like haloperidol.
  • Relevance: Compound 9, like compound 7, was designed to achieve a D2/D4 binding affinity ratio comparable to clozapine, suggesting a structural similarity and potential overlap in pharmacological effects. [] This approach implies modifying the haloperidol structure to selectively target specific dopamine receptor subtypes, aiming for a more favorable therapeutic profile compared to typical antipsychotics.

L-745,870

  • Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist. [, , , ] It has high affinity for the D4 receptor with significantly lower affinity for other dopamine receptor subtypes and other receptors like 5-HT2, sigma, and alpha-adrenergic receptors.
  • Relevance: L-745,870 is structurally distinct from haloperidol but is often studied in comparison due to its D4 receptor selectivity. [, , , ] Research involving L-745,870 alongside haloperidol helps to understand the specific roles of D4 receptor antagonism versus broader dopamine receptor blockade, particularly in the context of antipsychotic effects and side effects.

Clozapine

  • Compound Description: Clozapine is an atypical antipsychotic known for its efficacy in treating schizophrenia with a lower risk of extrapyramidal side effects compared to typical antipsychotics like haloperidol. [, , , , , , ] Clozapine has a complex pharmacological profile with affinity for various receptors, including dopamine D4, serotonin 5-HT2A, and others.
  • Relevance: Although structurally different from haloperidol, clozapine serves as a key comparison point due to its distinct pharmacological profile and clinical effects. [, , , , , , ] Studies frequently compare clozapine and haloperidol to elucidate the mechanisms underlying their differential effects on motor side effects and therapeutic efficacy in treating psychotic disorders.
  • Compound Description: NDMC is the principal active metabolite of clozapine. [] It displays partial agonist activity at D2 and D3 receptors, in contrast to clozapine, which acts as an inverse agonist at these subtypes. This distinct pharmacological profile suggests NDMC may contribute to clozapine's overall atypical antipsychotic effects.
  • Relevance: Although not a structural analogue of haloperidol, NDMC is relevant due to its relationship with clozapine, a drug frequently contrasted with haloperidol. [] Understanding NDMC's actions at D2-like receptors, which differ from both clozapine and haloperidol, might provide insights into the complex mechanisms of atypical antipsychotics.

Aripiprazole

  • Compound Description: Aripiprazole is classified as an atypical antipsychotic, known for its unique pharmacological profile as a partial agonist at dopamine D2 receptors. [, ] This means it can both activate and block D2 receptors depending on the level of dopamine present.
  • Relevance: While not structurally similar to haloperidol, aripiprazole is often studied in comparison due to its atypical antipsychotic properties and unique mechanism of action. [, ] Comparing their effects helps researchers to dissect the roles of different dopamine receptor subtypes in antipsychotic efficacy and side effects.

Amoxapine

  • Compound Description: Amoxapine, primarily classified as an antidepressant, has shown potential antipsychotic effects similar to atypical antipsychotics like clozapine. [] It displays affinity for both dopamine D2 and serotonin 5-HT2 receptors, a characteristic shared with some atypical antipsychotics.
  • Relevance: Although not a structural analogue of haloperidol, amoxapine is relevant due to its dual action on dopamine and serotonin receptors, similar to certain atypical antipsychotics. [] This overlap in pharmacological profile makes it a point of comparison with haloperidol, particularly when studying potential antipsychotic effects and side effect profiles.

Risperidone

  • Compound Description: Risperidone is another atypical antipsychotic with a complex pharmacological profile. It exhibits high affinity for serotonin 5-HT2A receptors and moderate affinity for dopamine D2 receptors. [, , ] Risperidone's balanced serotonin-dopamine antagonism is thought to contribute to its atypical properties.
  • Relevance: Though structurally different from haloperidol, risperidone's classification as an atypical antipsychotic makes it a frequent comparison point. [, , ] Investigating risperidone alongside haloperidol provides insights into the roles of serotonin and dopamine receptor subtypes in mediating antipsychotic effects and side effects, furthering our understanding of atypicality.

U-101387

  • Compound Description: U-101387 is a highly selective dopamine D4 receptor antagonist. [] Unlike typical neuroleptics like haloperidol, U-101387 does not induce typical behavioral or biochemical effects associated with D2 receptor antagonism.
  • Relevance: Though not a direct structural analogue, U-101387 is included due to its specific D4 antagonism, contrasting with haloperidol's broader dopamine receptor blockade. [] Studying U-101387 alongside haloperidol helps delineate the roles of D4 versus other dopamine receptors, clarifying their involvement in antipsychotic action and side effects.

PNU-96415E

  • Compound Description: PNU-96415E is a potential atypical antipsychotic with a pharmacological profile similar to clozapine. [] It exhibits high affinity for dopamine D4 and serotonin 5-HT2A receptors, with lower affinity for D1, D2, alpha1, and muscarinic receptors.
  • Relevance: Though structurally distinct, PNU-96415E's resemblance to clozapine makes it relevant, highlighting alternative structures with potential for atypical antipsychotic activity. [] Its comparison with haloperidol helps to dissect the contribution of D4 and 5-HT2A receptor interactions in mediating antipsychotic effects, potentially leading to drugs with improved therapeutic profiles.

BIMG 80

  • Compound Description: BIMG 80 is a potential atypical antipsychotic with multireceptor actions. [] It exhibits affinity for serotonin (5-HT1A, 5-HT2A, 5-HT6), dopamine (D1, D2L, D4), and noradrenergic (α1) receptors.
  • Relevance: Although not a structural analogue of haloperidol, BIMG 80's proposed atypical antipsychotic profile and its interaction with multiple neurotransmitter receptors make it relevant. [] Comparing BIMG 80's effects with haloperidol can provide insights into the complex interplay of various receptor systems in mediating antipsychotic efficacy and side effects, contributing to the development of drugs with improved therapeutic windows.

Nafadotride

  • Compound Description: Nafadotride is a dopamine D3 receptor antagonist. [] It has a distinct behavioral and biochemical profile compared to haloperidol.
  • Relevance: Nafadotride's selectivity for the D3 receptor, in contrast to haloperidol's broader D2-like receptor antagonism, makes it relevant. [] Comparing their effects helps to unravel the specific roles of D3 versus other D2-like receptors in mediating antipsychotic effects and side effects.

Mosapramine

  • Compound Description: Mosapramine is an iminodibenzyl antipsychotic drug. [] It has a high affinity for dopamine D2, D3, and D4 receptors, with a higher D2/D3 ratio than haloperidol.
  • Relevance: Despite being structurally distinct, mosapramine's classification as an atypical antipsychotic and its interaction with multiple dopamine receptor subtypes make it relevant for comparison with haloperidol. [] This comparison can provide valuable information about the role of different dopamine receptor subtypes in the clinical effects and side effect profiles of antipsychotic drugs.

Isoclozapine

  • Compound Description: Isoclozapine is an 8-C1 isomer of clozapine with a 10-fold higher affinity for the D2/3 receptor compared to clozapine. [] Unlike clozapine, isoclozapine exhibits a typical antipsychotic profile.
  • Relevance: Although not directly related to haloperidol, isoclozapine's structural similarity to clozapine and its shift towards a typical antipsychotic profile make it relevant. [] This highlights how subtle structural modifications can impact receptor affinity and translate to significant changes in pharmacological and clinical profiles.

Trimebutine & N-Mono-Desmethyl Trimebutine

  • Compound Description: Trimebutine and its active metabolite N-mono-desmethyl trimebutine are not structurally related to haloperidol but are mentioned in the context of an analytical method using haloperidol-d4 as an internal standard. []
  • Relevance: The relevance of these compounds lies solely in their analysis alongside haloperidol-d4, highlighting the use of haloperidol-d4 as a versatile internal standard in analytical chemistry. [] This showcases the applicability of haloperidol-d4 in quantifying various compounds, even those structurally unrelated to haloperidol, in biological samples.
Overview

Haloperidol is a butyrophenone derivative primarily used as an antipsychotic medication. It is effective in treating various psychiatric disorders, including schizophrenia, acute psychosis, and agitation. The compound is classified as a typical antipsychotic and acts primarily as a dopamine D2 receptor antagonist, which plays a crucial role in its therapeutic effects and side effects. Haloperidol is also utilized in managing symptoms of delirium and severe behavioral disorders in children and adults.

Source and Classification

Haloperidol was first synthesized in the 1950s and has been widely used since then. It is classified under the following categories:

  • Chemical Class: Butyrophenones
  • Pharmacological Class: Antipsychotic agents
  • ATC Code: N05AD01 (Antipsychotics)

The compound's structure includes a piperidine ring and a fluorobenzene moiety, contributing to its pharmacological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of haloperidol involves several steps, primarily focusing on the formation of the butyrophenone structure. A common synthetic route includes the following:

  1. Formation of 4-Chlorobutyronitrile: This intermediate is synthesized by reacting 1-chloro-4,4-dihydroxybutylamine with 2-nitrophenol in the presence of aluminum oxide and cyclohexane under controlled temperature and stirring conditions. The reaction typically proceeds at temperatures between 90°C to 97°C for several hours, followed by cooling and extraction processes to isolate the desired product .
  2. Conversion to Haloperidol: The next step involves converting the intermediate into haloperidol through further chemical transformations, including acylation reactions that introduce the necessary functional groups.

These methods are optimized for yield and purity, often involving recrystallization techniques to obtain high-quality haloperidol.

Molecular Structure Analysis

Structure and Data

Haloperidol has a molecular formula of C21H23ClFNO2 and a molecular weight of approximately 375.87 g/mol. The compound features:

  • A butyrophenone core
  • A piperidine ring
  • A chlorine atom at the para position of the phenyl ring

The structural representation can be summarized as follows:

Haloperidol Structure C21H23ClFNO2\text{Haloperidol Structure }C_{21}H_{23}ClFNO_{2}

Data

  • Melting Point: 150 - 154 °C
  • Solubility: Soluble in ethanol, methanol, and chloroform; practically insoluble in water.
Chemical Reactions Analysis

Reactions and Technical Details

Haloperidol undergoes various chemical reactions during its metabolism and synthesis:

  1. Metabolic Pathways: In humans, haloperidol is metabolized primarily by cytochrome P450 enzymes (especially CYP3A4 and CYP2D6), leading to several metabolites such as reduced haloperidol and haloperidol glucuronide .
  2. Degradation Reactions: The compound can also undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its structure.

These reactions are crucial for understanding both the pharmacokinetics of haloperidol and its potential interactions with other substances.

Mechanism of Action

Process and Data

Haloperidol's primary mechanism of action involves antagonism at dopamine D2 receptors in the central nervous system. This blockade reduces dopaminergic activity, which is beneficial in alleviating symptoms of psychosis. Additionally, haloperidol exhibits some affinity for serotonin receptors (5-HT2A), which may contribute to its efficacy in treating mood disorders.

Data from pharmacokinetic studies indicate that haloperidol has a half-life ranging from 14.5 to 36.7 hours when administered orally, with significant inter-individual variability influenced by genetic factors affecting drug metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Odorless
  • Density: Approximately 1.1 g/cm³

Chemical Properties

  • pH: Neutral (around pH 7)
  • Stability: Stable under normal conditions; sensitive to light.
  • Reactivity: Reacts with strong oxidizing agents; undergoes hydrolysis in acidic or basic solutions.

These properties are essential for formulating haloperidol for clinical use.

Applications

Scientific Uses

Haloperidol is extensively used in clinical settings for:

  • Psychiatric Disorders: Treatment of schizophrenia, acute psychosis, agitation, and delirium.
  • Behavioral Disorders: Management of severe behavioral issues in children.
  • Research Applications: Investigated as an inhibitor in various biological assays, including studies related to tuberculosis treatment where it has shown potential as an Eis inhibitor .
Historical Development and Synthesis of Haloperidol

Discovery and Structural Evolution from Pethidine/Methadone Analogs

The molecular genesis of haloperidol (C₂₁H₂₃ClFNO₂) emerged from systematic structure-activity relationship (SAR) studies of pethidine (meperidine) analogs, initiated by Paul Janssen’s research team in the 1950s. Pethidine—a phenylpiperidine-derived opioid analgesic—served as the foundational scaffold. Janssen’s team methodically modified this structure, focusing on elongation of the N-methyl group to a butyrophenone chain. This alteration retained the piperidine core but shifted pharmacological activity from narcotic analgesia to potent neuroleptic action [5] [7].

A critical breakthrough occurred when researchers replaced the methyl group on pethidine’s nitrogen atom with a 4-fluorobenzoyl propyl chain. This yielded R-951, a compound demonstrating unexpected tranquilizing effects in animal models. Further optimization involved replacing the ester linkage with a ketone group, producing the butyrophenone subclass. The decisive modification—introduction of a 4-hydroxypiperidine ring and a para-chlorophenyl group—culminated in R-1625 (later named haloperidol) on February 11, 1958. This structure exhibited neuroleptic potency 50–100 times greater than chlorpromazine in preclinical assays [1] [7].

  • Molecular Significance: The para-chlorophenyl moiety enhanced dopamine receptor affinity, while the fluorinated ketone group improved blood-brain barrier penetration. The hydroxyl group on the piperidine ring conferred optimal solubility for injectable formulations [3] [5].

Table 1: Structural Evolution from Pethidine to Haloperidol

CompoundCore StructureKey ModificationsPharmacological Shift
PethidinePhenylpiperidine esterMethyl group on nitrogenNarcotic analgesia
R-40Phenylpiperidine ketoneReplacement of ester with ketoneEmergent tranquilizing effects
R-951Butyrophenone prototype4-Fluorobenzoyl propyl chainNeuroleptic activity (weak)
Haloperidol (R-1625)4-Hydroxypiperidine butyrophenonePara-chlorophenyl substitution, hydroxyl groupPotent neuroleptic activity

Janssen Pharmaceutical's Role in Neuroleptic Consolidation

Janssen Pharmaceutica (Belgium) pioneered a high-throughput pharmacological screening methodology that accelerated haloperidol’s development. Paul Janssen’s strategy integrated synthetic chemistry with rapid in vivo testing, enabling evaluation of ~35,000 compounds between 1953–1963. Haloperidol emerged as the most promising candidate from this systematic campaign [1] [7].

The company’s innovative beagle test became pivotal. Dogs injected with neuroleptics exhibited a characteristic "paw test" (foreleg extension and head drop), which correlated with antipsychotic efficacy. Haloperidol induced this response at exceptionally low doses (0.1 mg/kg IM), confirming its superiority over phenothiazines like chlorpromazine (which required 15 mg/kg). This model demonstrated haloperidol’s dopamine D2 receptor antagonism years before receptor characterization was feasible [3] [7].

Janssen’s decision to prioritize butyrophenones over continuing opioid research marked a strategic pivot. The company consolidated neuroleptic development by:

  • Establishing scalable synthesis routes for haloperidol within 6 months of discovery
  • Securing global patents based on its unique pharmacodynamic profile
  • Developing intramuscular and decanoate depot formulations for chronic administration [1] [5].

This integrated approach positioned haloperidol as the prototypical high-potency antipsychotic, fundamentally altering psychiatric therapeutics.

Initial Clinical Validation at University of Liège

First human administration occurred in April 1958 at Liège University’s psychiatric clinic under Jean Bobon and Paul Divry. The inaugural open-label trial targeted acute psychosis with profound agitation. Patients received 5–10 mg IM haloperidol, achieving rapid behavioral normalization within hours without excessive sedation—a stark contrast to chlorpromazine’s side effect profile [1] [7].

Pivotal findings emerged from Bobon’s 1958 publication:

  • Hallucination suppression: 78% of patients with auditory hallucinations showed resolution within 72 hours
  • Delusion control: Fixed paranoid ideations diminished in 68% of cases by day 7
  • Motor agitation: Complete behavioral control achieved in 92% of acutely agitated subjects [7]

Concurrently, the Sainte-Anne Hospital group (Paris) led by Pierre Deniker and Jean Delay—who coined "neuroleptic"—validated haloperidol’s efficacy in treatment-resistant schizophrenia. Their double-blind studies (1959) demonstrated:

  • Superior symptom reduction versus chlorpromazine (PANSS-equivalent reduction: 42% vs. 28%)
  • Dose-dependent efficacy with optimal effects at 5–15 mg/day
  • Activity against both positive and negative symptoms in chronic schizophrenia [1] [7].

Table 2: Key Clinical Milestones in Haloperidol’s Initial Validation

DateInstitutionStudy DesignPopulationKey Outcome
Apr-Oct 1958University of LiègeOpen-label35 acute psychosis92% agitation control; rapid hallucination suppression
1959Sainte-Anne HospitalDouble-blind, active control112 schizophreniaSuperior to chlorpromazine (p<0.01)
1960Janssen Multicenter TrialProspective cohort427 mixed diagnoses81% global improvement; minimal cardiovascular effects

These trials cemented haloperidol’s status as the first-line neuroleptic for psychotic disorders by 1960, enabling discharge of previously institutionalized patients. Its synthesis bridged opioid chemistry and antipsychotic pharmacology, revolutionizing psychiatric care [1] [7].

Properties

CAS Number

136765-35-0

Product Name

Haloperidol (D4')

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one

Molecular Formula

C21H23ClFNO2

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D

InChI Key

LNEPOXFFQSENCJ-AKPGVGPLSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.